[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
[3-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound known for its significant biological and pharmacological properties. This compound is particularly noted for its potential as an inhibitor of specific enzymes, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoquinoline and piperazine derivatives. One common method involves the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative, which is then coupled with a phenylpiperazine derivative under controlled conditions . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development .
Medicine
Medically, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to selectively inhibit specific enzymes makes it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone involves the inhibition of specific enzymes by binding to their active sites. The compound’s sulfonyl group interacts with the enzyme’s oxyanion hole, while the isoquinoline and piperazine moieties provide additional binding interactions in adjacent hydrophobic pockets . This binding disrupts the enzyme’s normal function, leading to the inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of aldo-keto reductase AKR1C3, with similar structural features but different functional groups.
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts: Compounds with similar isoquinoline cores but different substituents, used for their antitumor and antibacterial activities.
Uniqueness
The uniqueness of [3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which confer high potency and selectivity as an enzyme inhibitor. Its ability to interact with multiple binding sites within the enzyme’s active site makes it a versatile and effective compound for various applications.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c30-26(28-17-15-27(16-18-28)24-10-2-1-3-11-24)22-9-6-12-25(19-22)33(31,32)29-14-13-21-7-4-5-8-23(21)20-29/h1-12,19H,13-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJZHOSFNMOHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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